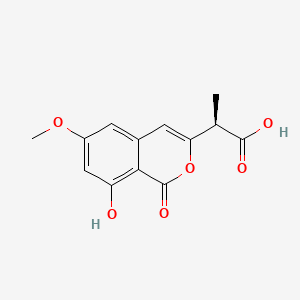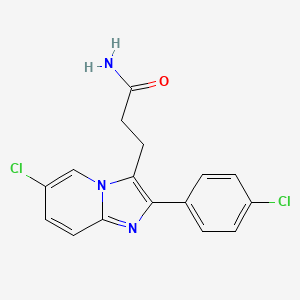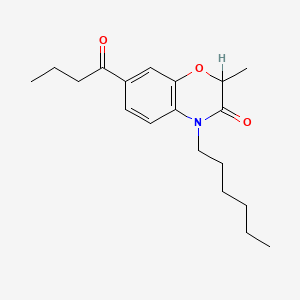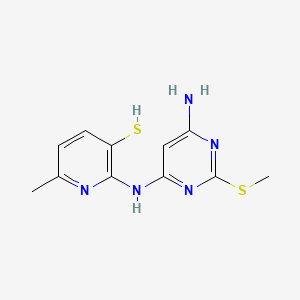![molecular formula C9H11NO2 B12738607 L-[4-3H]Phenylalanine CAS No. 7279-74-5](/img/structure/B12738607.png)
L-[4-3H]Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-[4-3H]Phenylalanine is a radiolabeled form of the essential amino acid L-phenylalanine, where the hydrogen atom at the fourth position of the benzene ring is replaced by tritium (3H). This compound is widely used in biochemical and physiological research due to its ability to trace and measure metabolic pathways and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-[4-3H]Phenylalanine typically involves the incorporation of tritium into the phenylalanine molecule. One common method is the catalytic hydrogenation of L-phenylalanine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure the selective incorporation of tritium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and specific activity of the final product. The production is typically carried out in facilities equipped to handle radioactive materials safely.
Análisis De Reacciones Químicas
Types of Reactions
L-[4-3H]Phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-tyrosine.
Reduction: It can be reduced to form phenylalanine derivatives.
Substitution: It can participate in substitution reactions where the tritium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products
Oxidation: L-tyrosine and its derivatives.
Reduction: Various phenylalanine derivatives.
Substitution: Halogenated phenylalanine compounds.
Aplicaciones Científicas De Investigación
L-[4-3H]Phenylalanine is extensively used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of enzymatic reactions.
Biology: Tracing protein synthesis and metabolic pathways in cells.
Medicine: Investigating the metabolism of phenylalanine in disorders like phenylketonuria.
Industry: Used in the production of radiolabeled pharmaceuticals for diagnostic purposes.
Mecanismo De Acción
L-[4-3H]Phenylalanine exerts its effects by incorporating into proteins during synthesis, allowing researchers to trace and measure the rate of protein production. The tritium label acts as a detectable marker, enabling the study of metabolic pathways and the identification of molecular targets. The primary pathway involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase, leading to the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: The non-labeled form of the amino acid.
L-Tyrosine: A derivative of phenylalanine involved in neurotransmitter synthesis.
Phenylethylamine: A compound derived from phenylalanine with mood-enhancing effects.
Uniqueness
L-[4-3H]Phenylalanine is unique due to its radiolabel, which allows for precise tracing and measurement in biochemical studies. This property makes it invaluable for research applications where understanding the dynamics of protein synthesis and metabolic pathways is crucial.
Propiedades
Número CAS |
7279-74-5 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-tritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1T |
Clave InChI |
COLNVLDHVKWLRT-MVHVPTFXSA-N |
SMILES isomérico |
[3H]C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















